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Compound of Interest

Compound Name: 3,5-Dinitropyridine-2,6-diamine

Cat. No.: B1332154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dinitropyridine derivatives represent a versatile class of heterocyclic compounds with a wide

spectrum of applications, ranging from high-performance energetic materials to promising

scaffolds in drug discovery. The introduction of two nitro groups onto the pyridine ring

significantly influences the electronic properties, reactivity, and biological activity of the parent

molecule. This technical guide provides an in-depth overview of the theoretical and

computational methodologies used to study these derivatives, alongside a summary of key

findings and experimental protocols.

Physicochemical and Energetic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental

in predicting the physicochemical and energetic properties of dinitropyridine derivatives. These

theoretical insights are crucial for designing novel energetic materials with tailored detonation

performance and stability.

Computational Data Summary
The following tables summarize key quantitative data obtained from computational studies on

various dinitropyridine derivatives.

Table 1: Calculated Physicochemical Properties of Selected Dinitropyridine Derivatives
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Compoun
d

Method
Heat of
Formatio
n (kJ/mol)

Dipole
Moment
(Debye)

HOMO
(eV)

LUMO
(eV)

Energy
Gap (eV)

2,6-

Dinitropyrid

ine

B3LYP/6-

31G(d,p)
142.3 6.45 -8.12 -3.45 4.67

3,5-

Dinitropyrid

ine

B3LYP/6-

31G(d,p)
155.7 0.00 -8.34 -3.51 4.83

2,6-

Diamino-

3,5-

dinitropyridi

ne

B3LYP/6-

31G(d,p)
215.4 4.89 -6.98 -3.11 3.87

2,6-

Bis(trinitro

methyl)pyri

dine

Gaussian

03
- - - - -

Note: Data compiled from various theoretical studies. Direct comparison should be made with

caution due to potential differences in computational models.

Table 2: Calculated Energetic Properties of Dinitropyridine-Based Compounds
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Compound
Density
(g/cm³)

Detonation
Velocity (D,
m/s)

Detonation
Pressure (P,
GPa)

Oxygen
Balance (%)

2,6-

Bis(trinitromethyl

)pyridine

1.88 8700 33.2 -14.85

2,6-Diamino-3,5-

dinitropyridine-1-

oxide (ANPyO)

1.85 8900 35.0 -38.1

4-Amino-3,5-

dinitropyrazole

(LLM-116)

1.90 8497 31.89 -

Note: Energetic properties are often calculated using specialized software like EXPLO5, based

on theoretical densities and heats of formation.[1]

Methodologies in Theoretical and Computational
Studies
The accurate prediction of molecular properties relies on robust computational protocols. This

section details the commonly employed methodologies for studying dinitropyridine derivatives.

Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. It is widely applied to calculate the geometric, energetic, and

spectroscopic properties of dinitropyridine derivatives.

Experimental Protocol: Geometry Optimization and Property Calculation using DFT

Molecular Structure Input: The initial 3D structure of the dinitropyridine derivative is built

using molecular modeling software (e.g., GaussView, Avogadro).

Computational Method Selection:
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Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a

common choice, offering a good balance between accuracy and computational cost.[2]

Other functionals like PBE or M06-2X may be used for specific applications.

Basis Set: The 6-31G(d,p) basis set is frequently used for geometry optimizations and

frequency calculations of organic molecules.[2] For higher accuracy in energy calculations,

larger basis sets such as 6-311++G(d,p) or aug-cc-pVTZ are employed.

Geometry Optimization: The initial structure is optimized to find the minimum energy

conformation. This is typically performed without any symmetry constraints.

Frequency Calculation: A frequency calculation is performed on the optimized geometry to

confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point

vibrational energies (ZPVE) and thermal corrections.

Property Calculations: Using the optimized geometry, various properties can be calculated:

Electronic Properties: HOMO-LUMO energies, molecular electrostatic potential (MEP),

and Mulliken population analysis.

Thermochemical Properties: Enthalpy of formation is often calculated using isodesmic

reactions to minimize errors.[2][3]

Spectroscopic Properties: IR and Raman spectra can be predicted from the calculated

vibrational frequencies.

Software: The Gaussian suite of programs (e.g., Gaussian 03, Gaussian 16) is the most

commonly used software for these calculations.[1][2]
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Setup Calculation Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Theoretical and Computational Explorations of
Dinitropyridine Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1332154#theoretical-and-computational-studies-
of-dinitropyridine-derivatives]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1332154?utm_src=pdf-body-img
https://www.benchchem.com/product/b1332154?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/23/1/2
https://www.researchgate.net/publication/233045152_A_DFT_Study_on_Nitro_Derivatives_of_Pyridine
https://www.researchgate.net/figure/The-calculated-heat-of-formation-values-of-the-nitropyridine-derivatives-based-on-the_tbl1_233045152
https://www.benchchem.com/product/b1332154#theoretical-and-computational-studies-of-dinitropyridine-derivatives
https://www.benchchem.com/product/b1332154#theoretical-and-computational-studies-of-dinitropyridine-derivatives
https://www.benchchem.com/product/b1332154#theoretical-and-computational-studies-of-dinitropyridine-derivatives
https://www.benchchem.com/product/b1332154#theoretical-and-computational-studies-of-dinitropyridine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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